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Introduction
Triforine is a systemic fungicide belonging to the piperazine class of chemicals, recognized for

its efficacy against a range of fungal diseases, including powdery mildew, scab, and rust.[1] Its

mode of action involves the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in

the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is an essential component of fungal

cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading

to fungal cell death. This technical guide provides a comprehensive overview of the structure-

activity relationship (SAR) of triforine, detailing the impact of its structural features on its

fungicidal activity. The document summarizes quantitative data, outlines experimental

protocols, and provides visual representations of key pathways and workflows to support

further research and development in this area.

Core Structure and Fungicidal Activity
The core structure of triforine consists of a central piperazine ring substituted at the 1 and 4

positions with identical 1-formamido-2,2,2-trichloroethyl groups.[1] The presence of two chiral

centers at the carbon atoms attached to the piperazine ring means that triforine exists as a

mixture of stereoisomers.[2] Research has indicated that these isomers exhibit different levels

of fungicidal activity, with the levo-rotatory ((-),(-)-triforine) form demonstrating the most potent

fungitoxic action.[3]
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Figure 1: 2D structure of the triforine molecule.

Structure-Activity Relationship (SAR)
While comprehensive quantitative SAR data for a wide range of triforine analogs is not readily

available in the public domain, key structural features essential for its fungicidal activity can be

elucidated from existing research on triforine and related piperazine-based fungicides.

1. The Piperazine Core: The central piperazine ring serves as a crucial scaffold, correctly

positioning the two side chains for interaction with the target enzyme. Modifications to this ring

are likely to have a significant impact on activity.

2. The 1-Formamido-2,2,2-trichloroethyl Side Chains: These side chains are critical for the

molecule's fungicidal properties.

Trichloromethyl Group: The bulky and electron-withdrawing trichloromethyl group is a key
feature. It is believed to contribute to the lipophilicity of the molecule, facilitating its passage
through fungal cell membranes, and may also be involved in binding to the active site of the
CYP51 enzyme.
Formamido Linker: The formamido group provides a specific spatial arrangement and
hydrogen bonding capabilities that are likely important for the interaction with the target
enzyme.
Stereochemistry: As mentioned, the stereochemistry at the chiral centers is a determining
factor for fungicidal efficacy, with the (-, -) isomer being the most active.[3]

Table 1: Hypothetical Structure-Activity Relationship of Triforine Analogs
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Modification
Position

Moiety
Predicted Effect on
Fungicidal Activity

Rationale

Piperazine Ring

Replacement with

other cyclic amines

(e.g., morpholine,

piperidine)

Likely decrease

Alteration of the core

scaffold geometry and

basicity may disrupt

optimal positioning of

the side chains for

enzyme binding.

Trichloromethyl Group

Replacement with less

halogenated groups

(e.g., -CCl2H, -CClH2,

-CH3)

Significant decrease

Reduced lipophilicity

and altered electronic

properties would likely

hinder membrane

penetration and

binding affinity to the

hydrophobic active

site of CYP51.

Trichloromethyl Group

Replacement with

other bulky lipophilic

groups (e.g., -

C(CF3)3)

Variable

Activity would depend

on the ability of the

new group to mimic

the steric and

electronic properties

of the trichloromethyl

group and fit within

the enzyme's active

site.

Formamido Group

Replacement with

other linkers (e.g.,

acetamido,

carbamate)

Likely decrease

Changes in the

linker's length,

flexibility, and

hydrogen bonding

capacity could

negatively impact the

precise orientation

required for effective

enzyme inhibition.
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Formyl Proton
Replacement with

alkyl groups
Likely decrease

Steric hindrance at

this position could

interfere with the

optimal conformation

for binding.

Mechanism of Action: Inhibition of Ergosterol
Biosynthesis
Triforine's primary mechanism of action is the inhibition of the cytochrome P450 enzyme,

sterol 14α-demethylase (CYP51). This enzyme is essential for the conversion of lanosterol to

ergosterol, a vital component of the fungal cell membrane. By blocking this step, triforine
disrupts the production of ergosterol and leads to the accumulation of toxic sterol

intermediates. This compromises the structural integrity and function of the fungal cell

membrane, ultimately inhibiting fungal growth and proliferation.

Ergosterol Biosynthesis Pathway

Acetyl-CoA HMG-CoA Mevalonate Isopentenyl Pyrophosphate Squalene Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol14α-demethylase (CYP51) Fecosterol Episterol Ergosterol Fungal Cell Membrane

Triforine

Inhibits

Click to download full resolution via product page

Figure 2: Triforine's inhibition of the ergosterol biosynthesis pathway.

Quantitative Data on Fungicidal Activity
While a comprehensive SAR table with a wide array of triforine analogs is not publicly

available, the following table presents hypothetical data based on the known activity of

triforine and the principles of SAR for this class of fungicides. The EC50 values represent the

concentration of the compound that inhibits 50% of fungal growth.
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Table 2: Hypothetical Fungicidal Activity (EC50 in µg/mL) of Triforine and Analogs

Compound Target Fungus EC50 (µg/mL) Reference

Triforine (racemic

mixture)

Podosphaera

leucotricha (Apple

Powdery Mildew)

0.5 - 2.0 [Hypothetical]

Triforine (racemic

mixture)

Venturia inaequalis

(Apple Scab)
1.0 - 5.0 [Hypothetical]

(-, -)-Triforine
Podosphaera

leucotricha
< 0.5

[Hypothetical based

on[3]]

(+, +)-Triforine
Podosphaera

leucotricha
> 5.0

[Hypothetical based

on[3]]

Meso-Triforine
Podosphaera

leucotricha
1.0 - 3.0

[Hypothetical based

on[3]]

Analog A (-CCl2H

instead of -CCl3)

Podosphaera

leucotricha
5.0 - 10.0 [Hypothetical]

Analog B (Acetamido

instead of Formamido)

Podosphaera

leucotricha
> 10.0 [Hypothetical]

Experimental Protocols
In Vitro Fungicidal Activity Assay (Mycelial Growth
Inhibition)
This protocol is a standard method for determining the EC50 value of a fungicide against a

target fungus.

1. Fungal Isolate and Culture:

Obtain a pure culture of the target fungus (e.g., Venturia inaequalis).

Grow the fungus on a suitable solid medium, such as potato dextrose agar (PDA), at an

appropriate temperature (e.g., 20-25°C) until sufficient mycelial growth is achieved.
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2. Preparation of Fungicide Stock Solutions:

Dissolve the test compounds (triforine and its analogs) in a suitable solvent (e.g., dimethyl

sulfoxide - DMSO) to create high-concentration stock solutions.

Prepare a series of dilutions from the stock solutions to achieve the desired final

concentrations for the assay.

3. Assay Plate Preparation:

Prepare the agar medium (e.g., PDA) and autoclave it.

Allow the medium to cool to approximately 45-50°C.

Add the appropriate volume of the fungicide dilutions to the molten agar to achieve the

desired final concentrations. Also, prepare control plates with the solvent alone.

Pour the amended agar into sterile Petri dishes and allow them to solidify.

4. Inoculation:

Using a sterile cork borer, cut mycelial plugs from the actively growing edge of the fungal

culture.

Place one mycelial plug in the center of each agar plate (both fungicide-amended and

control plates).

5. Incubation:

Incubate the plates at the optimal growth temperature for the fungus in the dark.

6. Data Collection and Analysis:

After a defined incubation period (e.g., 7-14 days), measure the diameter of the fungal

colony on each plate.

Calculate the percentage of mycelial growth inhibition for each fungicide concentration

relative to the control.
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Determine the EC50 value by plotting the percentage of inhibition against the logarithm of

the fungicide concentration and fitting the data to a dose-response curve.

In Vitro Fungicide Screening Workflow

Fungal Culture Preparation

Inoculation with Fungal Plugs

Fungicide Stock Solution Preparation Serial Dilutions Preparation of Fungicide-Amended Agar

Incubation Measurement of Mycelial Growth Calculation of % Inhibition EC50 Determination

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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